Allyl-prop-2-ynyl-amine hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles that provide unambiguous chemical naming conventions. The primary International Union of Pure and Applied Chemistry name for this compound is N-prop-2-yn-1-ylprop-2-en-1-amine hydrochloride, which clearly indicates the substitution pattern around the central nitrogen atom. This nomenclature system designates the compound as a secondary amine where one substituent is a prop-2-en-1-yl group (allyl group) and the other is a prop-2-yn-1-yl group (propargyl group).

The compound is registered under Chemical Abstracts Service number 1158414-22-2 for the hydrochloride salt form, while the free base carries Chemical Abstracts Service number 42268-68-8. Alternative nomenclature systems provide additional names including allylpropargylamine hydrochloride and 2-propen-1-amine, N-2-propyn-1-yl-, hydrochloride. The molecular formula for the hydrochloride salt is C₆H₁₀ClN, with a molecular weight of 131.60 grams per mole, while the free base has the formula C₆H₉N with a molecular weight of 95.14 grams per mole.

The International Chemical Identifier string for the free base is InChI=1S/C6H9N/c1-3-5-7-6-4-2/h1,4,7H,2,5-6H2, providing a standardized computational representation of the molecular structure. The corresponding International Chemical Identifier Key is RGVPSBWHTNATMF-UHFFFAOYSA-N, which serves as a unique molecular identifier in chemical databases. The Simplified Molecular Input Line Entry System notation C=CCNCC#C clearly depicts the connectivity pattern, showing the vinyl group connected to nitrogen, which is also connected to the propargyl group.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the tetrahedral arrangement around the central nitrogen atom when considering the protonated form in the hydrochloride salt. The free base exhibits a pyramidal geometry at nitrogen due to the presence of a lone pair of electrons, which becomes involved in hydrogen bonding with the chloride ion in the salt form. The prop-2-en-1-yl substituent introduces sp² hybridized carbons with trigonal planar geometry, while the prop-2-yn-1-yl group contains sp hybridized carbons with linear geometry.

Conformational analysis reveals that the molecule possesses significant flexibility due to the single bonds connecting the unsaturated groups to the nitrogen center. Rotation around the carbon-nitrogen bonds allows for multiple conformational states, with energy barriers typically in the range of several kilocalories per mole. The presence of both electron-donating alkyl chains and the potential for conjugation effects influences the preferred conformations. The allyl group can adopt various orientations relative to the nitrogen lone pair, while the propargyl group similarly exhibits rotational freedom.

The experimental properties support conformational flexibility, as evidenced by the relatively low boiling point of 48-50 degrees Celsius at 37 millimeters of mercury pressure for the free base, indicating moderate intermolecular interactions. The predicted density of 0.825 grams per cubic centimeter suggests efficient molecular packing despite the conformational variability. The predicted dissociation constant value of 7.14 indicates that the compound behaves as a weak base, consistent with the electron-donating effects of the alkyl substituents on the nitrogen center.

Crystallographic Studies and Solid-State Arrangement

While specific single-crystal X-ray diffraction data for this compound was not found in the available literature, the general principles of crystallographic analysis for similar propargylamine derivatives provide insight into expected solid-state arrangements. Crystallographic studies of related compounds demonstrate that the hydrochloride salts typically adopt extended hydrogen-bonding networks that significantly influence crystal packing and stability. The chloride anion forms strong hydrogen bonds with the protonated nitrogen center, creating ionic interactions that dominate the crystal structure.

The solid-state arrangement likely features chains or layers of molecules connected through nitrogen-hydrogen-chloride hydrogen bonds, similar to patterns observed in other primary and secondary amine hydrochlorides. The presence of multiple hydrogen bond donors and acceptors in the structure promotes three-dimensional hydrogen bonding networks that contribute to crystal stability. The alkyne and alkene functional groups may participate in weaker intermolecular interactions such as carbon-hydrogen-pi interactions or pi-pi stacking arrangements.

X-ray powder diffraction techniques could provide valuable information about the crystalline phases and polymorphism of this compound. Similar propargylamine compounds have been shown to exhibit characteristic diffraction patterns that reflect their molecular packing arrangements and symmetry operations. The space group determination would reveal the symmetry elements present in the crystal structure and provide information about the number of symmetry-equivalent molecules in the unit cell.

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Computational chemistry investigations using density functional theory methods provide theoretical insights into the electronic structure and molecular properties of this compound. While specific density functional theory calculations for this exact compound were not identified in the literature, related computational studies on propargylamine derivatives demonstrate the utility of these methods for understanding electronic structure and reactivity patterns. The presence of both alkene and alkyne functionalities creates interesting electronic interactions that can be explored through molecular orbital analysis.

The highest occupied molecular orbital of the free base is expected to be primarily localized on the nitrogen atom, reflecting its role as the primary electron-donating center in the molecule. The lowest unoccupied molecular orbital likely involves the pi-antibonding orbitals of the alkyne and alkene groups, suggesting potential sites for electrophilic attack. Natural bond orbital analysis would provide quantitative information about charge distribution and hybridization states throughout the molecule.

Density functional theory calculations could elucidate the preferred conformations by mapping the potential energy surface as a function of dihedral angles around the carbon-nitrogen bonds. Such studies would identify energy minima corresponding to stable conformers and transition states for conformational interconversion. The calculated energy differences between conformers would complement experimental observations about molecular flexibility and preferred orientations in solution and solid states.

Computational studies on related compounds have demonstrated the importance of electron correlation effects in accurately predicting molecular properties. The interaction between the nitrogen lone pair and the pi-electron systems of the unsaturated substituents requires appropriate treatment of electron correlation through density functional theory or higher-level ab initio methods. Such calculations provide insight into the electronic factors that influence molecular geometry, reactivity, and intermolecular interactions in the crystalline state.

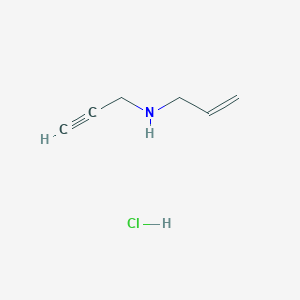

Structure

2D Structure

Properties

IUPAC Name |

N-prop-2-ynylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N.ClH/c1-3-5-7-6-4-2;/h1,4,7H,2,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJTUMVCSIRFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC#C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation Method

One common laboratory and industrial method involves the reaction of allyl chloride or propargyl bromide with an aqueous amine solution, typically methylamine or a similar primary amine, under stirring at room temperature.

- Reactants: Allyl chloride or propargyl bromide and 40% aqueous methylamine

- Temperature: Ambient (room temperature)

- Stirring: Continuous to ensure homogeneity

- Reaction time: Several hours to ensure complete conversion

This method yields Allyl-prop-2-ynyl-amine hydrochloride as a crystalline solid, which is then purified by crystallization or other standard purification techniques.

Multi-step Synthesis via N-Allylation and Propargylation

A more detailed synthetic route involves sequential reactions starting from an amine precursor, such as 1-aminoindan, which undergoes allylation followed by bromination and base-induced elimination to introduce the propargyl group.

| Step | Reaction Description | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | N-allylation of amine | 1-aminoindan + allyl bromide, potassium carbonate, acetonitrile, 60–70°C, 12–13 hrs reflux | N-allyl-1-aminoindan |

| 2 | Formation of dibromo intermediate | N-allyl-1-aminoindan + bromine, dichloromethane, 0–5°C dropwise addition, stir at 25–30°C for 1 hr | N-(2,3-dibromo propyl)-1-aminoindan |

| 3 | Base-induced elimination | Dibromo intermediate + potassium hydroxide, isopropyl alcohol or C1–C4 alcohol solvent, heated | Racemic N-propargyl 1-indanamine |

| 4 | Resolution (optional) | Racemic mixture + L-tartaric acid (resolving agent) | Enantiomerically enriched N-propargyl 1-indanamine |

This method allows for the preparation of the compound with control over stereochemistry via resolution using L-tartaric acid.

Industrial Production Considerations

Industrial synthesis adapts the above methods with scale-up optimizations:

- Use of solvents such as acetonitrile or isopropyl alcohol for better solubility and reaction control

- Controlled temperature regimes to maximize yield and minimize side reactions

- Efficient extraction and purification steps including crystallization from methanol or ethyl acetate

- Use of bases like potassium carbonate or potassium hydroxide for alkylation and elimination steps

Reaction Parameters and Yields

| Parameter | Conditions | Observations |

|---|---|---|

| Allylation temperature | 60–70°C | Ensures complete reaction over 12–13 hours |

| Bromination temperature | 0–5°C (addition), then 25–30°C (stirring) | Controls selective dibromination |

| Base elimination solvent | Isopropyl alcohol or C1–C4 alcohol-water mixtures | Facilitates elimination to propargyl amine |

| Resolving agent | L-tartaric acid | Achieves enantiomeric purity |

| Yield of N-allyl-1-aminoindan oxalate | ~100 g from 100 g starting amine | High yield and purity |

| Yield of dibromo intermediate | ~115 g | Efficient bromination |

Summary of Key Research Findings

- The allylation step is critical and typically performed in acetonitrile with potassium carbonate as the base, yielding the N-allyl intermediate in high purity.

- Bromination with bromine in dichloromethane at low temperature selectively produces the dibromo intermediate without overbromination.

- Base-promoted elimination converts the dibromo intermediate into the propargyl amine derivative efficiently.

- Resolution of racemic mixtures by L-tartaric acid allows for the isolation of enantiomerically pure compounds, which is important for pharmaceutical applications.

- Industrial methods optimize solvent choice, temperature, and purification techniques to achieve scalable production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Allyl-prop-2-ynyl-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : APYAH has the molecular formula C₆H₉N·HCl and a molecular weight of 131.60 g/mol. The compound's unique structure, featuring both an allyl group and a prop-2-ynyl amine moiety, enhances its reactivity and utility in chemical reactions.

Mechanism of Action :

- Enzyme Interaction : APYAH can modulate enzyme activities by forming Schiff bases with aminotransferases, influencing amino acid metabolism.

- Cell Signaling Modulation : The compound affects cellular signaling pathways, leading to alterations in gene expression and metabolic processes.

- Nucleophilic Substitution : Its structure allows it to participate in nucleophilic substitution reactions, critical for its biochemical activity.

Scientific Research Applications

APYAH has diverse applications across several research domains:

| Field | Application |

|---|---|

| Organic Synthesis | Used as a reagent for synthesizing complex organic molecules; serves as a building block in various reactions. |

| Medicinal Chemistry | Investigated for use in cancer therapy; acts as an intermediate in the synthesis of bioactive compounds. |

| Biochemistry | Explored for its roles in metabolic pathways; potential antioxidant and anti-inflammatory properties. |

Case Studies

-

Enzyme Modulation Study :

- A laboratory study demonstrated that APYAH influences the activity of enzymes involved in amino acid metabolism. At varying concentrations, it enhanced or inhibited enzyme function without significant toxicity at lower doses.

-

Cellular Effects Study :

- Research indicated that APYAH alters gene expression profiles in cultured cells by activating specific signaling pathways, leading to changes in metabolite production essential for cell function.

-

Stability and Degradation Study :

- Investigations into the stability of APYAH revealed that it remains stable under standard laboratory conditions but may degrade upon exposure to heat or light over time. Understanding this stability is crucial for its application in biochemical research.

APYAH exhibits notable biological activities:

- Antioxidant Effects : It has the potential to scavenge free radicals, protecting cells from oxidative stress.

- Anti-inflammatory Activity : Related compounds have shown the ability to modulate inflammatory responses, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of Allyl-prop-2-ynyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to changes in the structure and function of the target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Allylamine Hydrochloride Family

(a) N-Allyl-tert-butylamine Hydrochloride (QH-9278)

- CAS : 16486-68-3

- Formula : C₇H₁₆ClN

- Molecular weight : 149.67 g/mol

- Purity : 95% .

- Key differences : Contains a bulky tert-butyl group instead of a prop-2-ynyl substituent. The tertiary amine structure reduces hydrogen-bonding capacity compared to the secondary amine in Allyl-prop-2-ynyl-amine hydrochloride.

(b) (Prop-2-yn-1-yl)(propan-2-yl)amine Hydrochloride

- CAS : 215509-45-8

- Formula : C₆H₁₁ClN (estimated)

- Molecular weight : ~135.62 g/mol .

- Key differences : Replaces the allyl group with an isopropyl substituent. This saturated alkyl group diminishes reactivity toward addition reactions compared to the unsaturated allyl/propargyl groups in this compound.

(c) [4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine Hydrochloride

Functional and Reactivity Comparisons

| Property | Allyl-prop-2-ynyl-amine HCl | N-Allyl-tert-butylamine HCl | (Prop-2-yn-1-yl)(isopropyl)amine HCl |

|---|---|---|---|

| Molecular Formula | C₆H₁₀ClN | C₇H₁₆ClN | C₆H₁₁ClN |

| Molecular Weight (g/mol) | 131.60 | 149.67 | ~135.62 |

| Unsaturation | Two unsaturated bonds (ene + yne) | One unsaturated bond (ene) | One unsaturated bond (yne) |

| Reactivity | High (dual unsaturated groups) | Moderate (steric hindrance) | Moderate (yne only) |

| Applications | Research intermediates | Organic synthesis | Specialty chemical synthesis |

Key Observations :

- This compound’s dual unsaturated groups enhance its utility in click chemistry (e.g., azide-alkyne cycloaddition) compared to analogs with single unsaturated bonds .

- Bulky substituents (e.g., tert-butyl) in analogs reduce solubility and reactivity, making this compound preferable for reactions requiring nucleophilic amines .

Pharmacologically Active Hydrochlorides (Contextual Comparison)

- Memantine Hydrochloride (CAS: 41100-52-1): A adamantane-derived NMDA receptor antagonist with a complex polycyclic structure, unlike the linear aliphatic backbone of Allyl-prop-2-ynyl-amine HCl .

- Dosulepin Hydrochloride : A tricyclic antidepressant with aromatic rings and a sulfur atom, emphasizing the role of aromaticity in drug design vs. the aliphatic nature of Allyl-prop-2-ynyl-amine HCl .

Biological Activity

Allyl-prop-2-ynyl-amine hydrochloride (APYAH) is a chemical compound with the molecular formula C₆H₉N·HCl and a molecular weight of 131.60 g/mol. Its unique structure, which includes both an allyl group and a prop-2-ynyl amine moiety, allows it to participate in various biological activities and chemical reactions. This article explores the biological activity of APYAH, focusing on its mechanisms, effects on cellular processes, and comparisons with similar compounds.

APYAH exhibits its biological activity primarily through interactions with enzymes and cellular signaling pathways. It has been observed to modulate amino acid metabolism by interacting with aminotransferases, forming Schiff bases that alter enzyme activity. This interaction can lead to changes in gene expression profiles and cellular metabolism, influencing various physiological processes.

Key Mechanisms:

- Enzyme Interaction : APYAH interacts with enzymes, leading to inhibition or activation, which can alter metabolic pathways.

- Cell Signaling Modulation : The compound influences specific signaling pathways that regulate gene expression and cellular responses.

- Nucleophilic Substitution : The structure of APYAH allows it to undergo nucleophilic substitution reactions, which are crucial for its biochemical activity.

Antioxidant Effects

APYAH may possess antioxidant properties due to its ability to scavenge free radicals. This activity is essential in protecting cells from oxidative stress, which can lead to various diseases.

Anti-inflammatory Activity

Indole derivatives, including those related to APYAH, have been shown to modulate inflammatory responses. This suggests that APYAH could have potential applications in treating inflammatory conditions.

Study 1: Enzyme Modulation

In laboratory settings, APYAH has been shown to influence enzyme activities involved in amino acid metabolism. At varying doses, it can enhance or inhibit enzyme function without significant toxicity at lower concentrations.

Study 2: Cellular Effects

A study demonstrated that APYAH affects gene expression in cultured cells by activating specific signaling pathways. These changes result in altered production of metabolites critical for cell function.

Study 3: Stability and Degradation

Research indicates that APYAH is relatively stable under standard laboratory conditions but may degrade when exposed to heat or light over time. Understanding its stability is crucial for applications in biochemical research.

Comparative Analysis

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl(prop-2-ynyl)amine | Contains an allyl group | Used extensively in organic synthesis |

| Ethyl(prop-2-ynyl)amine | Features a prop-2-ynyl group | Significant for its reactivity in nucleophilic substitutions |

| Diallylamine | Two allyl groups | Exhibits different reactivity patterns due to steric hindrance |

| N-Allylmethylamine | Contains both allyl and methyl groups | Important for synthesizing complex nitrogenous compounds |

APYAH stands out due to its unique combination of functional groups, allowing for a broader range of chemical reactions compared to similar compounds.

Q & A

Q. How should researchers design experiments to assess the compound’s potential in neuropharmacology or enzyme inhibition studies?

- Methodological Answer : Use in vitro models (e.g., neuronal cell lines or purified enzymes like MAO-A/B) with fluorescence-based assays (e.g., Amplex Red for HO detection). For in vivo relevance, employ zebrafish or rodent models, ensuring dose ranges are validated via plasma LC-MS/MS. Include positive controls (e.g., pargyline for MAO inhibition) and blinded protocols to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.